![molecular formula C15H14Cl2N2O3S B3953798 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide, commonly known as A-438079, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a type of purinergic receptor that is involved in the regulation of immune responses, inflammation, and pain. A-438079 has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
The P2X7 receptor is a type of ionotropic receptor that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β. A-438079 acts as an antagonist of the P2X7 receptor, preventing its activation and downstream signaling pathways. This results in the inhibition of pain and inflammation.
Biochemical and Physiological Effects
A-438079 has been shown to have various biochemical and physiological effects in animal models. Studies have shown that A-438079 can effectively reduce pain and inflammation in models of chronic pain, neuropathic pain, and inflammatory diseases. Additionally, A-438079 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
A-438079 has several advantages for lab experiments. It is a highly specific and potent antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various diseases. Additionally, it has been extensively characterized and validated in various animal models, providing a reliable and reproducible experimental system. However, A-438079 has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on A-438079. One potential application is in the development of novel therapeutics for chronic pain and inflammatory diseases. Additionally, A-438079 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore the potential of A-438079 in these areas. Additionally, the development of more potent and selective P2X7 receptor antagonists may provide new opportunities for therapeutic intervention in various diseases.
Scientific Research Applications
A-438079 has been widely used in scientific research for its potential therapeutic applications in various diseases. In particular, it has been studied for its role in the regulation of pain and inflammation. Studies have shown that A-438079 can effectively block the P2X7 receptor, thereby reducing pain and inflammation in animal models of chronic pain and inflammatory diseases.
properties
IUPAC Name |
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-13-6-3-11(9-14(13)17)15(20)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPVSYOGUBGPKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.